

Spectroscopic Profile of Pure Carthamone: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name:	Carthamone
Cat. No.:	B1231511

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data available for pure **carthamone**, the primary red pigment isolated from the flowers of *Carthamus tinctorius* L. The information presented herein is intended to serve as a core reference for researchers engaged in natural product chemistry, drug discovery, and the development of novel therapeutic agents. This document details the ultraviolet-visible (UV-Vis), infrared (IR), nuclear magnetic resonance (NMR), and mass spectrometry (MS) data for **carthamone**, alongside the experimental protocols for its isolation and analysis.

Chemical Structure of Carthamone

Carthamone, also known as carthamin, is a C-glucosyl quinocachalcone. Its complex structure is the basis for its distinct spectroscopic properties.

```
graph G { layout=neato; node [shape=plaintext]; Carthamone
[image="https://pubchem.ncbi.nlm.nih.gov/image/imgsrv.fcgi?cid=135565560&t=l", label=""];
```

Figure 1: Chemical Structure of **Carthamone**

Spectroscopic Data

The following sections summarize the key spectroscopic data for pure **carthamone**. For ease of comparison, all quantitative data are presented in structured tables.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The complete assignment of the ^1H and ^{13}C NMR spectra of carthamin potassium salt was achieved by Sasaki and Takahashi (2021). The data were recorded on a JEOL ECA-500 spectrometer in deuterated dimethyl sulfoxide (DMSO-d_6) at 30 °C.

Table 1: ^1H NMR Spectroscopic Data for **Carthamone** Potassium Salt (500 MHz, DMSO-d_6)[\[1\]](#)

Chemical Shift (δ) ppm	Multiplicity	Assignment
18.89	s	4-OH
9.90	s	4'-OH
8.28	s	H-16
7.55	d (8.5)	H-2', H-6'
7.51	d (8.5)	H-2'', H-6''
7.34	s	H-15
6.87	d (8.5)	H-3', H-5'
6.87	d (8.5)	H-3'', H-5''
4.97	d (4.5)	G-4-OH
4.77	d (5.0)	G-2-OH
4.67	d (5.0)	G'-2-OH
4.64	t (5.5)	G-6-OH
4.36	t (5.5)	G'-6-OH
3.81	d (11.0)	G-1
3.72	m	G-6a
3.46	m	G-6b, G-5
3.33	m	G-3
3.09	m	G-2, G-4
2.97	m	H-1, H-5

Table 2: ^{13}C NMR Spectroscopic Data for **Carthamone** Potassium Salt (125 MHz, DMSO-d₆)[[1](#)]

Chemical Shift (δ) ppm	Assignment
196.4	C-11
191.5	C-9
182.2	C-4
181.2	C-2
160.7	C-4'
157.9	C-4"
145.4	C-16
141.5	C-15
131.7	C-2', C-6'
131.6	C-2", C-6"
126.7	C-1'
126.6	C-1"
116.1	C-3', C-5'
115.8	C-3", C-5"
111.4	C-14
109.8	C-12
103.5	C-6
100.9	C-10
90.3	C-3
81.7	G-5
79.2	G-3
77.8	G-1
71.3	G-2

70.4	G-4
62.4	G-6
46.9	C-1
43.1	C-5

Mass Spectrometry (MS)

Mass spectrometry data for carthamin potassium salt was obtained using nano-electrospray ionization mass spectrometry (NanoESI-MS).

Table 3: Mass Spectrometry Data for **Carthamone** Potassium Salt[[1](#)]

Parameter	Value
Ionization Mode	Nano-electrospray ionization (negative ion mode not specified, but likely given the structure)
m/z (found)	987.1343
m/z (calculated for $C_{43}H_{41}O_{22}K_2$)	987.9698

UV-Visible (UV-Vis) Spectroscopy

Precise UV-Vis spectral data for pure, isolated **carthamone** is not extensively available in the literature. However, the maximum absorption wavelength (λ_{max}) has been reported in various solvents.

Table 4: UV-Visible Absorption Maxima for **Carthamone**

Solvent	λ_{max} (nm)	Reference
Acetone	520	[1]
Dimethylformamide	525-535	
Methanol	Not specified	

Infrared (IR) Spectroscopy

Detailed IR spectra of pure **carthamone** are not readily found in published literature. However, some characteristic absorption bands have been noted for the red pigment from safflower.

Table 5: Characteristic IR Absorption Bands for Safflower Red Pigment

Wavenumber (cm ⁻¹)	Functional Group	Reference
3300-3400	Phenolic O-H stretching	[2]
1585	Aromatic C=O stretching	[2]

Experimental Protocols

Isolation and Purification of Carthamone

A traditional Japanese method, improved by Sasaki and Takahashi (2021), allows for the purification of carthamin potassium salt without the use of column chromatography.[1]

Materials:

- Fermented dried safflower petal tablets (benimoti)
- Natural traditional acidic and alkaline solutions
- Ramie fibers
- Glass plates

Procedure:

- A muddy red precipitate is produced from 100 g of fermented dried safflower petal tablets through a multi-step process (over 12 steps) using natural traditional acidic and alkaline solutions and ramie fibers.
- The resulting precipitate is spread on a glass plate to block light.
- The material is air-dried at room temperature.

- Finally, it is vacuum-dried for five days to yield a red pigment with a green metallic luster.

This method reproducibly yields a high-purity potassium salt of carthamin.

Spectroscopic Analysis

NMR Spectroscopy:

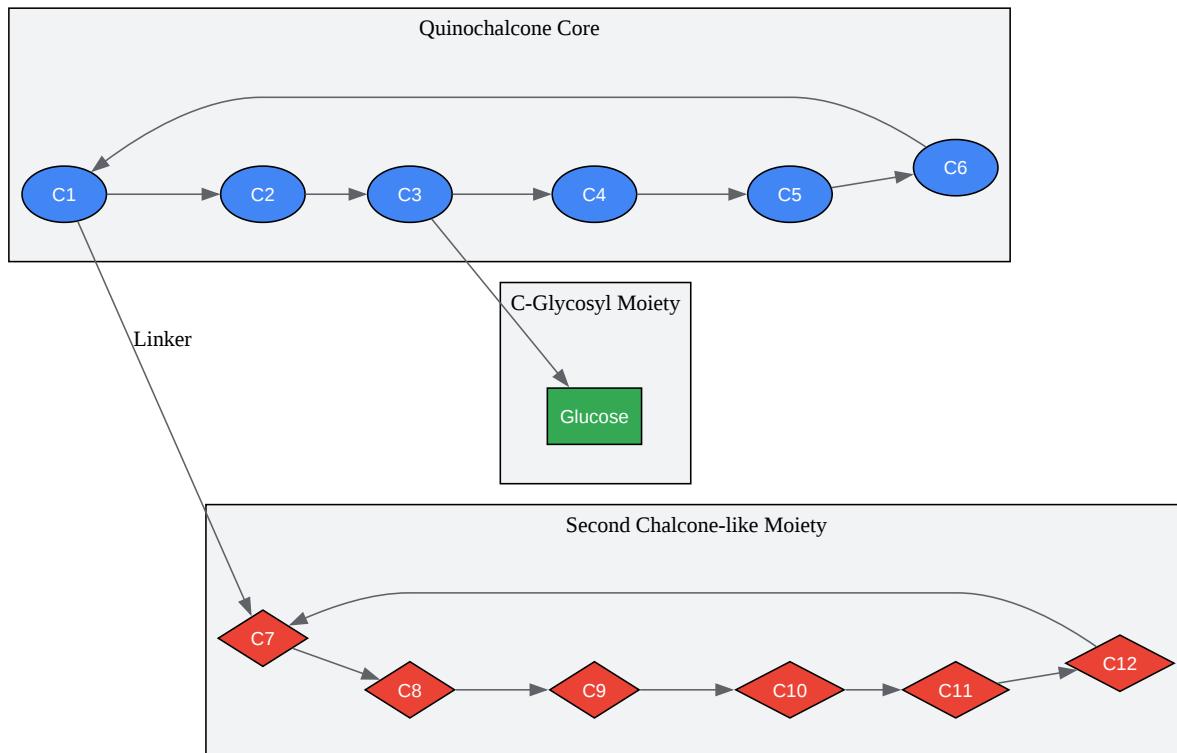
- Instrument: JEOL ECA-500 spectrometer.
- Solvent: Dimethyl sulfoxide-d₆ (DMSO-d₆).
- Temperature: 30 °C.
- Techniques: ¹H NMR, ¹³C NMR, ¹H-¹H COSY, HSQC, and HMBC experiments were used for complete signal assignment.

Mass Spectrometry:

- Instrument: Not specified in detail, but a nano-electrospray ionization mass spectrometer was used.
- Method: The purified carthamin potassium salt was analyzed to determine its mass-to-charge ratio.

Visualizations

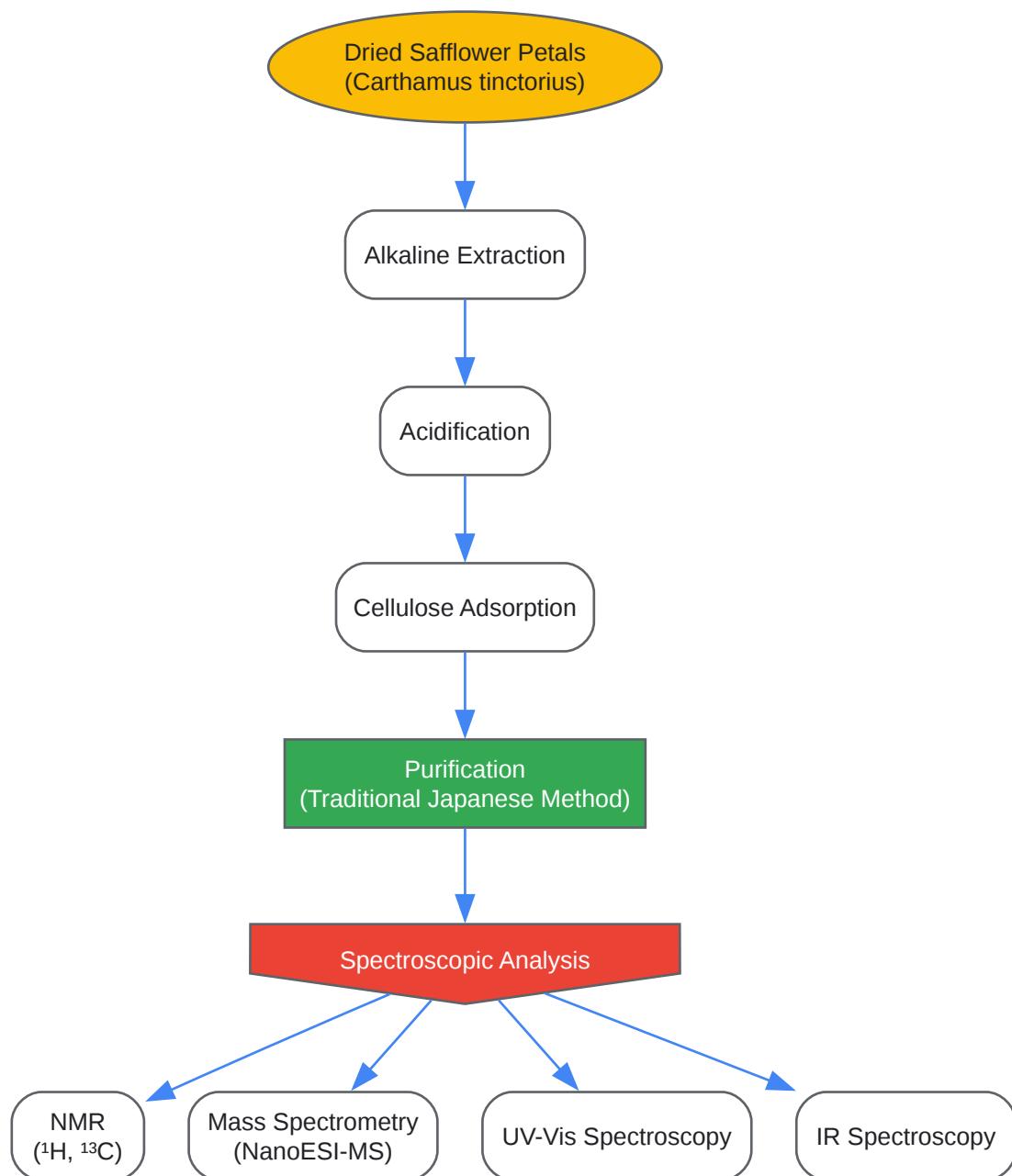
Chemical Structure of Carthamone



[Click to download full resolution via product page](#)

Caption: Simplified logical representation of **Carthamone**'s structure.

Experimental Workflow for Carthamone Analysis

[Click to download full resolution via product page](#)

Caption: General workflow for isolation and analysis of **Carthamone**.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Spectroscopic Profile of Pure Carthamone: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1231511#spectroscopic-data-of-pure-carthamone\]](https://www.benchchem.com/product/b1231511#spectroscopic-data-of-pure-carthamone)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com